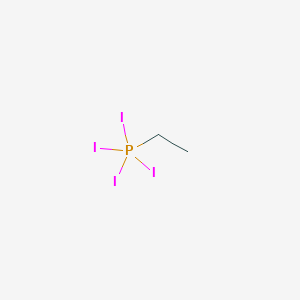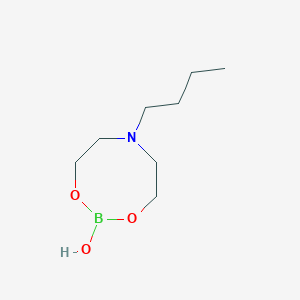
6-Butyl-1,3,6,2-dioxazaborocan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butyl-1,3,6,2-dioxazaborocan-2-ol is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-1,3,6,2-dioxazaborocan-2-ol typically involves the reaction of boronic acids with dialkanolamines. One common method involves the use of aryl- or methylboronic acids reacting with dialkanolamines under controlled conditions. For example, the treatment of (Me2NCH2CH2O)3B with MeN(CH2CH2OH)(CH2CPh2OH) can yield 2-[2-(dimethylamino)ethoxy]-1,3,6,2-dioxazaborocane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Butyl-1,3,6,2-dioxazaborocan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the boron center or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium (nBuLi), chlorodiphenylsilane, and benzaldehydes. Reaction conditions often involve low temperatures (e.g., -85°C) and the use of solvents like tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzaldehydes can yield pyridoxaboroles after hydrolysis .
Wissenschaftliche Forschungsanwendungen
6-Butyl-1,3,6,2-dioxazaborocan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex boron-containing compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with unique properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 6-Butyl-1,3,6,2-dioxazaborocan-2-ol involves its ability to form coordination bonds with nitrogen and oxygen atoms. This coordination can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridoxaboroles: These compounds are similar in structure and contain both pyridine and oxaborole rings.
Dioxazaborocanes: Other members of the dioxazaborocane family with different substituents on the ocane fragment.
Uniqueness
6-Butyl-1,3,6,2-dioxazaborocan-2-ol is unique due to its specific substituents and the resulting chemical properties. Its ability to form stable coordination bonds and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
89188-34-1 |
|---|---|
Molekularformel |
C8H18BNO3 |
Molekulargewicht |
187.05 g/mol |
IUPAC-Name |
6-butyl-2-hydroxy-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C8H18BNO3/c1-2-3-4-10-5-7-12-9(11)13-8-6-10/h11H,2-8H2,1H3 |
InChI-Schlüssel |
WULQQGVRQABFQI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCN(CCO1)CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


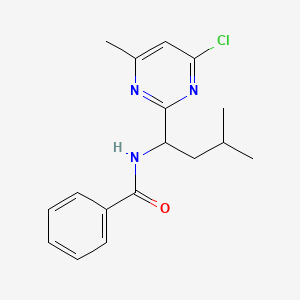

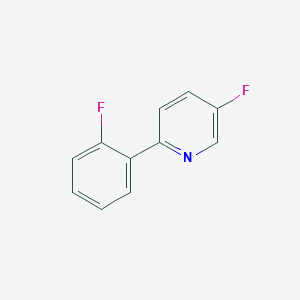
![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)

![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)
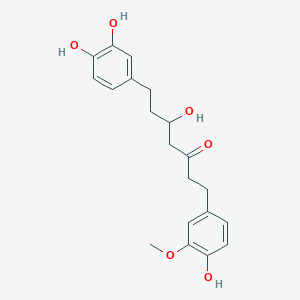

![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)
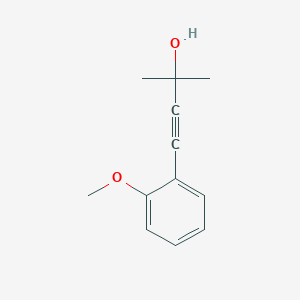

![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
